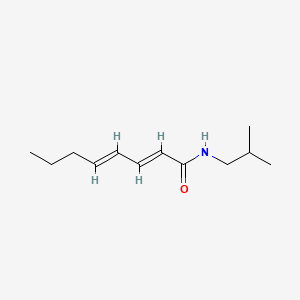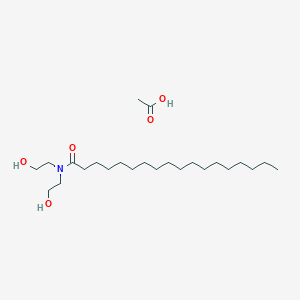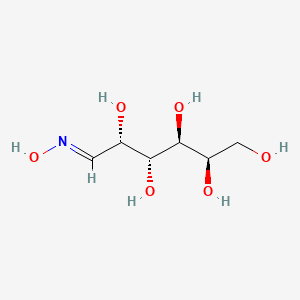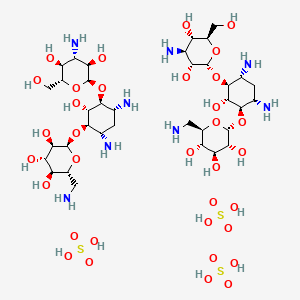
Dikanamycin A tris(sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dikanamycin A tris(sulphate) is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its potent antibacterial properties and is used in various scientific and medical applications. It is particularly effective against a wide range of bacterial infections, making it a valuable asset in the field of antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dikanamycin A tris(sulphate) typically starts with kanamycin A. The process involves multiple steps, including the protection of hydroxyl groups, selective acylation, and subsequent deprotection. One common method involves the use of benzylidene and benzyl groups for protection, followed by azidation and reduction steps .
Industrial Production Methods: Industrial production of Dikanamycin A tris(sulphate) involves large-scale fermentation of Streptomyces kanamyceticus, the bacterium from which kanamycin is derived. The fermentation broth is then subjected to various purification processes, including crystallization and filtration, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dikanamycin A tris(sulphate) undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions are used to convert azido groups to amino groups.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly used reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of Dikanamycin A tris(sulphate) with modified functional groups, enhancing its antibacterial properties .
Applications De Recherche Scientifique
Dikanamycin A tris(sulphate) has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new antibiotics.
Biology: Employed in studies involving bacterial resistance mechanisms.
Medicine: Utilized in the development of treatments for bacterial infections, especially those resistant to other antibiotics.
Industry: Applied in the production of antibacterial agents and as a preservative in certain products
Mécanisme D'action
Dikanamycin A tris(sulphate) exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, leading to misreading of tRNA and inhibition of protein synthesis. The compound specifically binds to four nucleotides of 16S rRNA and a single amino acid of protein S12, disrupting the bacterial protein synthesis pathway .
Comparaison Avec Des Composés Similaires
- Kanamycin A
- Kanamycin B
- Kanamycin C
- Amikacin
- Tobramycin
Comparison: Dikanamycin A tris(sulphate) is unique due to its enhanced stability and reduced susceptibility to bacterial resistance mechanisms compared to its parent compound, kanamycin A. It also exhibits a broader spectrum of activity against resistant bacterial strains .
Propriétés
Numéro CAS |
94237-36-2 |
|---|---|
Formule moléculaire |
C36H78N8O34S3 |
Poids moléculaire |
1263.2 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/2C18H36N4O11.3H2O4S/c2*19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;3*1-5(2,3)4/h2*4-18,23-29H,1-3,19-22H2;3*(H2,1,2,3,4)/t2*4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;/m11.../s1 |
Clé InChI |
HDUTZUVIDICCPM-ZDKOLONZSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




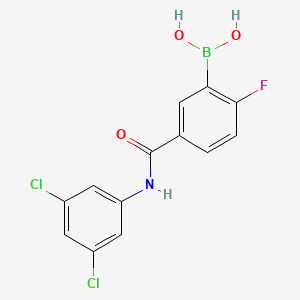


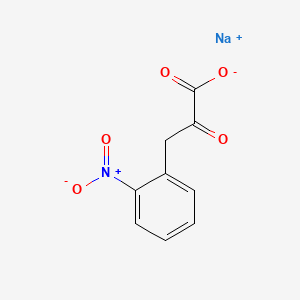
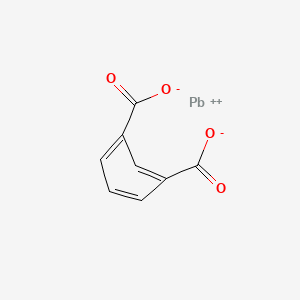
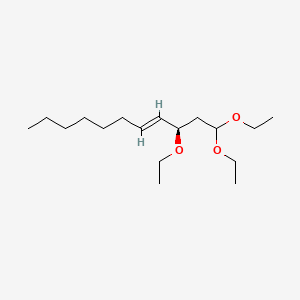
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)

